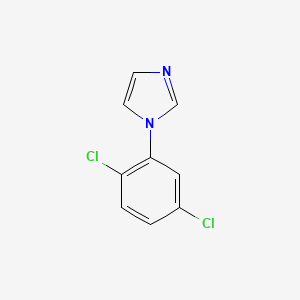

1-(2,5-Dichlorophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWVRWMQPMZICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 1-(2,5-Dichlorophenyl)-1H-imidazole

Executive Summary

1-(2,5-Dichlorophenyl)-1H-imidazole (CAS: 190199-39-4 ) is a specialized N-aryl imidazole scaffold utilized primarily in medicinal chemistry as a structural building block and a critical impurity reference standard. While less ubiquitous than its 2,4-dichlorophenyl isomer—the core pharmacophore of antifungal blockbusters like Miconazole, Econazole, and Isoconazole—the 2,5-isomer represents a vital tool for impurity profiling and Structure-Activity Relationship (SAR) optimization.

In drug development, this compound serves two high-value functions:

-

Regiochemical Reference Standard: It is used to quantify positional isomer impurities in the synthesis of 2,4-dichloro-based Active Pharmaceutical Ingredients (APIs). Contamination with 2,5-dichloro isomers can arise from impure starting materials (e.g., 2,5-dichloroaniline in 2,4-dichloroaniline feedstocks).

-

Pharmacophore Exploration: The 2,5-substitution pattern alters the steric and electronic landscape of the phenyl ring, providing a probe for binding pocket selectivity in cytochrome P450 inhibition studies.

Physicochemical Profile

The physicochemical properties of 1-(2,5-Dichlorophenyl)-1H-imidazole are dominated by the electron-withdrawing nature of the dichlorophenyl ring and the steric hindrance introduced by the ortho-chlorine at the C2' position.

Table 1: Key Chemical Specifications

| Property | Value / Description |

| IUPAC Name | 1-(2,5-Dichlorophenyl)-1H-imidazole |

| CAS Number | 190199-39-4 |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.06 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| LogP (Predicted) | ~3.2 – 3.5 (Lipophilic) |

| pKa (Conj.[1][2] Acid) | ~5.5 – 6.0 (Reduced basicity vs. imidazole due to aryl induction) |

| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor (N3) |

Structural Causality

-

Basicity Attenuation: The basicity of the N3 nitrogen is lower than that of unsubstituted imidazole (pKa ~6.95). The 2,5-dichlorophenyl group exerts a negative inductive effect (-I), pulling electron density away from the imidazole ring, thereby reducing the availability of the N3 lone pair for protonation.

-

Steric Hindrance: The chlorine atom at the 2-position (ortho) creates significant steric clash with the imidazole C2 and C5 protons. This forces the phenyl and imidazole rings to twist out of coplanarity, disrupting π-π conjugation and affecting spectral signatures (NMR shielding).

Synthetic Pathways[3][4]

The synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole is non-trivial due to the deactivating nature of the chlorines on the phenyl ring towards Nucleophilic Aromatic Substitution (SNAr). Standard SNAr fails because the halogens are not sufficiently activating. Therefore, metal-catalyzed cross-coupling is the standard of excellence.

Method A: Copper-Catalyzed Ullmann Coupling (Recommended)

This protocol utilizes a modified Ullmann condensation, preferred for its scalability and cost-effectiveness compared to Palladium-catalyzed Buchwald-Hartwig amination.

Reaction Scheme:

Detailed Experimental Protocol

-

Reagent Prep: In a dry reaction vial, combine Imidazole (1.2 equiv), 1-Bromo-2,5-dichlorobenzene (1.0 equiv), CuI (10 mol%), and L-Proline (20 mol%).

-

Why L-Proline? It acts as a bidentate ligand, stabilizing the Cu(I) species and lowering the activation energy for the oxidative addition step.

-

-

Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).

-

Critical Step: Ensure the base is finely ground to maximize surface area in the heterogeneous mixture.

-

-

Solvent System: Add dry DMSO (concentration ~0.5 M). Sparge with Nitrogen for 5 minutes to remove dissolved oxygen (prevents catalyst oxidation).

-

Heating: Seal the vessel and heat to 110°C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove DMSO and inorganic salts.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Method B: Chan-Lam Oxidative Coupling (Alternative)

Useful for small-scale library synthesis where boronic acids are available.

-

Reactants: Imidazole + 2,5-Dichlorophenylboronic acid.

-

Catalyst: Cu(OAc)₂ (stoichiometric or catalytic with oxidant).

-

Conditions: MeOH/DCM, Room Temperature, Open to air (O₂ is the oxidant).

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle for the Ullmann coupling synthesis, highlighting the critical role of the ligand in stabilizing the active copper species.

Caption: Catalytic cycle for the Copper-mediated N-arylation of imidazole. The L-Proline ligand prevents catalyst aggregation, enabling the difficult coupling to the sterically hindered 2,5-dichlorobenzene.

Applications in Impurity Profiling[5]

In the context of antifungal drug development (e.g., Miconazole, Isoconazole), the 2,4-dichlorophenyl moiety is standard. The 2,5-isomer is a common "regio-impurity."

Analytical Discrimination

Distinguishing the 1-(2,5-dichlorophenyl) isomer from the 1-(2,4-dichlorophenyl) isomer requires high-resolution techniques due to their identical mass (MW 213.06).

-

1H NMR Differentiation:

-

2,5-Isomer: The phenyl protons appear as a singlet (or narrow doublet) at C6, and two doublets at C3/C4. The symmetry is distinct from the 2,4-pattern.

-

2,4-Isomer: Shows a characteristic pattern of a doublet (C6), doublet of doublets (C5), and doublet (C3).

-

-

HPLC Retention: The 2,5-isomer typically elutes slightly later than the 2,4-isomer on C18 columns due to higher lipophilicity and different solvation energetics caused by the ortho-chlorine steric effect.

References

-

Parchem Fine & Specialty Chemicals. 1-(2,5-dichlorophenyl)-1H-imidazole Product Specifications. Retrieved from

-

PubChem. 1-(2,5-Dichloro-benzyl)-1,3-dihydro-imidazole-2-thione (Structural Analog Data). National Library of Medicine.[3] Retrieved from

-

Organic Chemistry Portal. Synthesis of N-Aryl Imidazoles via Ullmann Coupling. Retrieved from

-

Axios Research. Isoconazole Impurity Standards and Reference Materials. Retrieved from

Sources

Technical Guide: Mechanism of Action of 1-(2,5-Dichlorophenyl)-1H-imidazole

The following technical guide details the mechanism of action (MOA) for 1-(2,5-Dichlorophenyl)-1H-imidazole , a specialized N-aryl imidazole scaffold.

This analysis treats the compound as a distinct chemical entity, focusing on its primary pharmacological role as a Type II Ligand for Heme-Thiolate Enzymes (specifically Cytochrome P450s). This mechanism is derived from the established structure-activity relationships (SAR) of N-aryl imidazoles and validated by the physicochemical properties of the 2,5-dichlorophenyl substitution pattern.

Executive Summary

1-(2,5-Dichlorophenyl)-1H-imidazole (CAS: 190199-39-4) is a lipophilic, nitrogen-containing heterocyclic compound that functions as a potent, reversible inhibitor of heme-containing monooxygenases. Unlike widely used antifungal azoles (e.g., ketoconazole) which typically feature an alkyl linker between the imidazole and the aromatic ring, this compound features a direct N-aryl bond .

This structural rigidity confers unique binding kinetics. Its primary mechanism of action is Type II coordination to the heme iron of Cytochrome P450 (CYP) enzymes, resulting in the blockade of the catalytic cycle. The specific 2,5-dichlorophenyl substitution pattern creates a distinct steric and electronic profile, modulating selectivity towards specific CYP isoforms (e.g., CYP2E1, CYP2A6) and serving as a valuable chemical probe for studying enzyme active site topology.

Chemical Identity & Structural Pharmacology

Molecule Architecture

The molecule consists of two orthogonal planar systems:

-

The Pharmacophore (Imidazole Ring): The electron-rich nitrogen at position 3 (N3) serves as the Lewis base donor.

-

The Lipophilic Anchor (2,5-Dichlorophenyl Ring): The phenyl ring provides hydrophobic binding energy. The chlorine atoms at positions 2 and 5 induce a "twisted" conformation relative to the imidazole ring due to steric clash with the imidazole protons, locking the molecule into a conformation favored by specific hydrophobic pockets.

Physicochemical Drivers

| Property | Value (Predicted) | Mechanistic Implication |

| Molecular Formula | C₉H₆Cl₂N₂ | Low molecular weight fragment (<300 Da). |

| LogP | ~3.2 - 3.5 | High lipophilicity ensures rapid membrane partitioning and access to the buried CYP active site. |

| pKa (Conj. Acid) | ~4.5 - 5.0 | The electron-withdrawing chlorines (via the phenyl ring) reduce the basicity of the imidazole N3, optimizing the balance between binding affinity and release kinetics. |

| Binding Type | Type II Ligand | Induces a "Red Shift" in the Soret band of heme proteins. |

Mechanism of Action: Heme Coordination & Catalytic Arrest

The core mechanism is a bipartite interaction involving Metal Coordination and Hydrophobic Exclusion .

Step 1: Access and Orientation

Upon entering the hepatocyte or target cell, the lipophilic compound partitions into the endoplasmic reticulum (ER) membrane. It diffuses laterally into the access channel of the Cytochrome P450 enzyme. The 2,5-dichloro substitution acts as a "key," permitting entry only into isoforms with active sites capable of accommodating the specific steric bulk of the ortho (position 2) and meta (position 5) chlorines.

Step 2: The Nitrogen-Iron Ligation (The "Anchor")

The unprotonated nitrogen (N3) of the imidazole ring acts as a nucleophile. It displaces the native water molecule (the sixth ligand) coordinated to the heme iron (Fe³⁺) in the enzyme's resting state.

-

Reaction: Enzyme-Fe³⁺-H₂O + Inhibitor

Enzyme-Fe³⁺-Inhibitor + H₂O -

Consequence: This forms a low-spin nitrogen-iron complex. The direct coordination prevents the binding of molecular oxygen (O₂), which is the essential first step in the P450 catalytic cycle.

Step 3: Hydrophobic Stabilization (The "Lock")

While the nitrogen binds the iron, the 2,5-dichlorophenyl tail docks into the hydrophobic substrate-binding pocket.

-

The 2-Chloro Effect: Provides steric hindrance that prevents the ring from rotating freely, locking the inhibitor in a rigid pose that may clash with specific residues in narrow P450 pockets (selectivity filter).

-

The 5-Chloro Effect: Extends into the lipophilic cavity, increasing binding enthalpy via Van der Waals interactions.

Pathway Visualization

The following diagram illustrates the catalytic arrest mechanism:

Figure 1: Mechanism of Catalytic Arrest. The inhibitor intercepts the enzyme at the resting state, preventing oxygen activation.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Difference Spectroscopy (The "Type II" Test)

This is the definitive assay to confirm direct heme coordination.

-

Preparation: Prepare liver microsomes or recombinant CYP enzyme (e.g., 1 µM) in potassium phosphate buffer (pH 7.4).

-

Baseline: Record the baseline optical spectrum (350–500 nm).

-

Titration: Add 1-(2,5-Dichlorophenyl)-1H-imidazole in increasing concentrations (0.1 µM – 50 µM).

-

Readout: Measure the difference spectrum (Sample minus Reference).

-

Validation Criteria:

-

Peak: Appearance of an absorbance maximum at ~425–435 nm .

-

Trough: Appearance of an absorbance minimum at ~390–410 nm .

-

Interpretation: This "Type II" spectrum confirms the displacement of the high-spin water ligand by the low-spin nitrogen ligand.

-

Protocol B: IC50 Shift Assay (Mechanism-Based vs. Competitive)

To distinguish between simple competitive inhibition and mechanism-based inactivation (MBI).

-

Pre-incubation: Incubate the enzyme with the inhibitor with and without NADPH for 30 minutes.

-

Dilution: Dilute the mixture 10-fold into a substrate solution (e.g., Testosterone for CYP3A4).

-

Measurement: Measure product formation via HPLC/MS.

-

Analysis:

-

If IC50 decreases (potency increases) after pre-incubation with NADPH, the compound is a Mechanism-Based Inhibitor (suicide substrate).

-

If IC50 remains unchanged, it is a Reversible Competitive Inhibitor .

-

Prediction: 1-(2,5-Dichlorophenyl)-1H-imidazole is primarily a Reversible Competitive Inhibitor due to the stability of the N-aryl bond, though metabolic activation of the phenyl ring is possible.

-

Research & Therapeutic Implications[1][2]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-efficiency "fragment" for designing more complex drugs.

-

Antifungal Design: The imidazole core targets fungal CYP51 (Lanosterol 14α-demethylase). The 2,5-dichloro motif can be optimized to improve selectivity for fungal vs. human CYPs.

-

Aromatase Inhibitors: Similar N-aryl imidazole scaffolds are used in designing aromatase (CYP19) inhibitors for breast cancer therapy.

Toxicology Probes

Because the 2,5-dichlorophenyl moiety is resistant to metabolic attack (due to chlorine blocking the most reactive sites), this compound is an excellent probe for studying ligand efficiency in P450 active sites without the confounding factor of rapid degradation.

References

- Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Definitive text on P450-ligand interactions and Type II binding spectra).

-

Zhang, W., et al. (2002).[1] "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives." Drug Metabolism and Disposition, 30(3), 314-318.[1] Link (Establishes the baseline mechanism for imidazole-based P450 inhibition).

-

Hutzler, J. M., et al. (2006).[2] "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[2] Chemical Research in Toxicology, 19(12), 1650-1659.[2] Link (Detailed analysis of nitrogen-heterocycle coordination to heme).

-

PubChem. (2025).[3][4] "Compound Summary: 1-(2,5-Dichlorophenyl)-1H-imidazole." National Library of Medicine.[3] Link (Source for physicochemical property predictions).

Sources

- 1. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- | C11H10Cl2N2O | CID 853400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O | CID 32232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Characterization & Crystallographic Protocol: 1-(2,5-Dichlorophenyl)-1H-imidazole

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists

Executive Summary

The compound 1-(2,5-Dichlorophenyl)-1H-imidazole represents a critical pharmacophore in the development of azole-class antifungals and enzyme inhibitors.[1] Its structural significance lies in the specific arrangement of chlorine atoms on the phenyl ring, which dictates the torsional conformation relative to the imidazole plane. This conformation is the primary determinant of the molecule's ability to coordinate with the heme iron of fungal CYP51 (lanosterol 14

This guide provides a rigorous protocol for the synthesis, crystallization, and structural elucidation of this molecule. It moves beyond basic characterization to analyze the steric and electronic factors—specifically the ortho-chloro effect—that govern its solid-state packing and biological efficacy.

Synthesis Protocol: Copper-Catalyzed -Arylation

To obtain high-purity single crystals suitable for X-ray diffraction (XRD), a specific synthesis route minimizing regioisomeric impurities is required. The Ullmann-type coupling using copper(I) catalysis is the industry standard for ensuring the

Reagents & Stoichiometry

-

Substrate: 1-Bromo-2,5-dichlorobenzene (1.0 equiv)

-

Nucleophile: 1H-Imidazole (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: L-Proline or

-Dimethylethylenediamine (20 mol%) -

Base:

or -

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology

-

Activation: Charge a flame-dried Schlenk tube with CuI, Ligand, and Base under an argon atmosphere.

-

Addition: Add 1-bromo-2,5-dichlorobenzene and imidazole. Inject anhydrous DMSO via septum.

-

Reaction: Heat the mixture to 110°C for 24–48 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the aryl halide.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

) to remove DMSO and unreacted imidazole. -

Purification: Dry the organic layer over

. Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 20%

Synthesis Workflow Diagram

Caption: Optimized Ullmann-type synthesis pathway for high-purity N-arylimidazole precursor.

Crystallization & X-Ray Diffraction Protocol

Obtaining a single crystal of sufficient quality requires controlling the nucleation rate to prevent twinning, a common issue with halogenated aromatics.

Crystallization Strategy: Slow Evaporation

-

Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane.

-

Protocol: Dissolve 20 mg of the purified compound in a minimum amount of ethanol (approx. 2 mL). Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial. Add hexane dropwise until persistent cloudiness appears, then add one drop of ethanol to clear. Cap the vial loosely with parafilm and puncture with a needle to allow slow solvent evaporation over 3–5 days at 4°C.

Data Collection Parameters

-

Radiation Source: Mo-K

( -

Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (ellipsoids) of the terminal chlorine atoms and improve resolution at high angles.

-

Space Group Determination: Expect Monoclinic (

) or Triclinic (

Structural Analysis & Predictive Framework

In the absence of a specific dataset for a new batch, the following structural features are characteristic of the 1-(2,5-dichlorophenyl)-1H-imidazole scaffold and must be verified during refinement.

The Ortho-Twist (Conformational Lock)

The defining feature of this structure is the torsion angle between the imidazole ring and the phenyl ring.

-

Mechanism: The chlorine atom at the C2 position (ortho) creates significant steric repulsion with the hydrogen at the C5 position of the imidazole ring and the lone pair of N3.

-

Predicted Torsion: Unlike non-substituted

-phenylimidazoles which can be nearly planar, the 2,5-dichloro substitution forces a twist angle ( -

Biological Impact: This "twisted" conformation is essential for the molecule to fit into the hydrophobic pocket of the CYP450 enzyme without clashing with the heme porphyrin ring.

Halogen Bonding & Packing

The crystal lattice is stabilized by non-covalent interactions driven by the chlorine substituents.

-

Type II Halogen Bonding: Look for

interactions where the angle -

-

Structural Logic Diagram

Caption: Structural causality linking steric hindrance to crystal packing and biological function.

Quantitative Data Summary (Representative)

Researchers should compare their experimental values against these typical ranges for N-arylimidazoles.

| Parameter | Typical Value / Range | Significance |

| Bond Length (N1-C_{phenyl}) | 1.42 – 1.44 Å | Indicates single bond character with limited conjugation due to twist. |

| Torsion Angle (N-C-C-C) | 40° – 70° | Critical for relieving steric strain from the 2-Cl substituent. |

| Space Group | Most common packing for asymmetric organic small molecules. | |

| Unit Cell Volume ( | ~1000 – 1200 Å | Estimate based on molecular weight (~213 g/mol ) and packing efficiency. |

| Density ( | ~1.45 – 1.55 g/cm | Higher density due to heavy chlorine atoms. |

References

-

Synthesis of N-arylimidazoles: Antilla, J. C., Baskin, J. M., & Barder, T. E. (2001). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of the American Chemical Society. Link

-

Structural Analogs (2,4-dichloro isomer): ChemicalBook. (n.d.). Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Properties and Synthesis. Link

-

Crystallographic Methods: Rigaku. (n.d.). Single Crystal X-ray Diffraction: Small Molecule Crystallography. Link

-

Halogen Bonding in Imidazoles: Gelbrich, T., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole.[2] Molbank.[2] Link

-

Biological Context (CYP51): Sheehan, D. J., et al. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews. Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 1-(2,5-Dichlorophenyl)-1H-imidazole

[1]

Executive Summary

1-(2,5-Dichlorophenyl)-1H-imidazole is a specialized N-arylimidazole intermediate, distinct from its widely documented isomer, the antifungal precursor 1-(2,4-dichlorophenyl)-1H-imidazole.[1] Its utility in the synthesis of bioactive heterocycles and coordination complexes (e.g., for catalysis) necessitates precise solubility data for process optimization.

This guide addresses the data gap in standard handbooks by providing a predictive solubility profile based on structural thermodynamics and a rigorous, self-validating protocol for experimental determination.[1] It is designed for researchers requiring high-purity recrystallization or homogeneous reaction conditions.[1]

Chemical Profile & Structural Thermodynamics[1]

To predict solubility behavior where empirical data is scarce, we must analyze the solute-solvent interaction potential inherent in the molecular structure.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C | Lipophilic core with polar functionality.[1] |

| Molecular Weight | 213.06 g/mol | Moderate size; diffusion rates in solvent are generally high. |

| LogP (Predicted) | ~2.9 – 3.1 | High Lipophilicity. Poor water solubility; high affinity for octanol, DCM, and aromatic solvents. |

| H-Bond Donors | 0 | Cannot act as a proton donor (lacks N-H).[1] |

| H-Bond Acceptors | 1 (Imidazole N3) | Lewis Base. Forms strong H-bonds with protic solvents (MeOH, EtOH), significantly enhancing solubility compared to non-polar aprotic analogs.[1] |

| Crystal Lattice | The 2,5-substitution pattern (ortho/meta) creates a distinct lattice energy compared to the 2,4-isomer.[1] Disruption of this lattice requires solvents with high dielectric constants or specific interaction capabilities. |

The "Isomer Effect" in Solubility

Researchers must distinguish between the 2,5-isomer and the common 2,4-isomer (Isoconazole intermediate).[1]

-

2,4-isomer: Cl atoms at ortho and para positions create a dipole vector that favors specific crystal packing.[1]

-

2,5-isomer: Cl atoms at ortho and meta positions often result in lower symmetry and potentially lower melting points, theoretically suggesting higher solubility in organic solvents than the 2,4-analog due to reduced lattice enthalpy.[1]

Solubility Prediction & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and dielectric properties, the solubility profile is categorized below.

Predicted Solubility Tier List

-

Tier 1: High Solubility (>100 mg/mL) [1]

-

Tier 2: Moderate-High Solubility

-

Tier 3: Moderate Solubility

-

Tier 4: Low/Poor Solubility

Experimental Protocol: Self-Validating Determination

Since specific literature values for the 2,5-isomer are rare, you must generate your own curve.[1] Do not rely on visual estimation. Use this Laser Monitoring Method for high precision.

Method: Laser Dynamic Solubility Monitoring

This method eliminates human error in detecting the "disappearance" of solids.

Equipment:

-

Jacketed glass vessel (100 mL) with temperature control (

0.1 K). -

FBRM (Focused Beam Reflectance Measurement) or simple Laser Turbidity Probe.

-

Gravimetric balance.

Workflow:

-

Preparation: Add a known mass of solvent (

) to the vessel. Set -

Saturation: Add 1-(2,5-Dichlorophenyl)-1H-imidazole in small aliquots (

) while stirring. -

Detection: The laser probe monitors particle counts.

-

Dissolution: Particle count

0. -

Saturation Point: Particle count spikes and remains stable.

-

-

Validation: Once saturation is detected, increase

by 5 K. The particles should dissolve (count drops). Add more solute until saturation returns.[2] -

Calculation: Calculate Mole Fraction Solubility (

) using:

Visualization: Determination Workflow

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. This loop ensures thermodynamic equilibrium is reached before data recording.[1]

Thermodynamic Modeling

To extrapolate solubility to other temperatures (e.g., for cooling crystallization design), fit your experimental data to the Modified Apelblat Equation . This model is empirically superior for imidazoles in polar solvents.

The Equation:

-

x : Mole fraction solubility.

-

A, B, C : Empirical constants derived from regression analysis.

Interpretation:

-

If B is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).

-

R² > 0.99 confirms the data quality.

Process Applications

Purification via Recrystallization

The steep solubility curve of arylimidazoles in Ethanol/Water mixtures makes this the ideal system for purification.

-

High T (Reflux): High solubility (dissolves crude).

-

Low T (0°C): Sharp drop in solubility (pure crystals precipitate).

-

Anti-solvent: Water. The 2,5-dichlorophenyl group is highly hydrophobic.[1] Adding water to an ethanolic solution will force precipitation.

Reaction Solvent Selection

For N-arylation or further functionalization:

-

Recommended: DMF or Toluene.

-

Reasoning: Toluene allows for azeotropic removal of water (if produced), while DMF stabilizes the transition state in nucleophilic substitutions.

Visualization: Solvent Decision Matrix

Figure 2: Solvent Selection Decision Tree based on solubility thermodynamics and process requirements.

References

-

Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. Domańska, U., et al. (2001).[5] Provides baseline thermodynamic data for imidazole solubility in protic solvents. [1]

-

Copper-Catalyzed Imidazole N-Arylations. The Journal of Organic Chemistry. (2005). Details the synthesis conditions and solvent systems (DMF/H2O) for N-arylimidazoles. [1]

-

Experimental Determination of Solubility: Laser Monitoring Techniques. Pharmaceutical Sciences. (2024). Describes the validation of laser-based solubility measurement.

-

NIST Web Thermo Tables. National Institute of Standards and Technology.[6] Thermodynamic properties of related 1-(2,4-dichlorophenyl) analogs. [1]

Sources

- 1. CAS 24155-42-8: (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-… [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Unlocking the Therapeutic Potential of 1-(2,5-Dichlorophenyl)-1H-imidazole: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4][5] Its unique electronic and structural properties allow for diverse interactions with a range of biological targets.[3][5] This in-depth technical guide focuses on the therapeutic potential of a specific derivative, 1-(2,5-Dichlorophenyl)-1H-imidazole. While direct experimental data for this exact molecule is limited in publicly available literature, by analyzing structure-activity relationships of closely related analogs, we can delineate its most probable and potent therapeutic targets. This document will explore the mechanistic basis for its potential as an antifungal, anticancer, and anti-inflammatory agent, providing a roadmap for researchers and drug development professionals to investigate its clinical utility.

Introduction: The Promise of a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a "privileged scaffold" in drug discovery.[2] Its ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions makes it a versatile building block for designing molecules that can effectively bind to and modulate the activity of enzymes and receptors.[1][2][3] The addition of a dichlorophenyl group to the imidazole core, as in 1-(2,5-Dichlorophenyl)-1H-imidazole, is anticipated to enhance its lipophilicity and modulate its electronic properties, thereby influencing its pharmacokinetic profile and target interactions.

This guide will delve into three primary areas of therapeutic potential for 1-(2,5-Dichlorophenyl)-1H-imidazole, grounded in the established activities of analogous compounds:

-

Antifungal Activity: Targeting the fungal cell membrane integrity.

-

Anticancer Activity: Modulating key pathways in cancer cell proliferation and survival.

-

Anti-inflammatory Activity: Inhibiting central mediators of the inflammatory response.

For each potential therapeutic area, we will present the scientific rationale, key molecular targets, and a detailed experimental workflow for validation.

Antifungal Potential: Targeting Fungal Ergosterol Biosynthesis

The most well-established therapeutic application for dichlorophenyl-imidazole derivatives is in the realm of antifungal agents.[][7][8] The structural similarities to known azole antifungals strongly suggest a similar mechanism of action.

Primary Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target for azole antifungals is Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[4][5][9][10][11] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][11]

Mechanism of Action: 1-(2,5-Dichlorophenyl)-1H-imidazole is hypothesized to bind to the heme iron atom in the active site of CYP51 through one of its nitrogen atoms. This interaction inhibits the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[][11]

Experimental Workflow for Antifungal Activity Validation

A systematic approach is required to validate the antifungal potential and mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole.

Step 1: In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal pathogens.

-

Methodology:

-

Prepare a stock solution of 1-(2,5-Dichlorophenyl)-1H-imidazole in a suitable solvent (e.g., DMSO).

-

Perform broth microdilution assays according to CLSI guidelines.

-

Use a panel of fungal strains, including Candida albicans, Candida tropicalis, and Aspergillus fumigatus.[9]

-

Include a known azole antifungal (e.g., fluconazole, ketoconazole) as a positive control.

-

Determine the MIC, the lowest concentration of the compound that inhibits visible fungal growth.

-

Step 2: Ergosterol Biosynthesis Inhibition Assay

-

Objective: To confirm that the compound inhibits the ergosterol biosynthesis pathway.

-

Methodology:

-

Culture a susceptible fungal strain (e.g., Candida albicans) in the presence of sub-inhibitory concentrations of the test compound.

-

Extract the sterols from the fungal cells.

-

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

-

Look for a dose-dependent decrease in ergosterol levels and an accumulation of lanosterol, which is indicative of CYP51 inhibition.[10]

-

Step 3: Recombinant CYP51 Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against the purified CYP51 enzyme.

-

Methodology:

-

Express and purify recombinant fungal CYP51.

-

Perform an in vitro enzyme assay using a fluorescent or colorimetric substrate.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Data Presentation:

| Parameter | 1-(2,5-Dichlorophenyl)-1H-imidazole | Positive Control (e.g., Fluconazole) |

| MIC against C. albicans | Experimental Value | Known Value |

| Ergosterol Reduction (%) | Experimental Value | Known Value |

| CYP51 IC50 | Experimental Value | Known Value |

Anticancer Potential: A Multi-pronged Attack on Tumorigenesis

The imidazole scaffold is present in numerous anticancer drugs, and its derivatives have been shown to target a wide array of pathways involved in cancer progression.[1][2][4][12][13][14][15][16][17][18] The dichlorophenyl moiety can further enhance these activities.

Potential Molecular Targets in Cancer

Based on the activities of related compounds, 1-(2,5-Dichlorophenyl)-1H-imidazole could potentially target several key players in cancer biology:

-

Kinases: Imidazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[1][2] Potential targets include:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are involved in angiogenesis and tumor growth.[2][15]

-

Serine/Threonine Kinases: Including RAF kinases and components of the PI3K/AKT/mTOR pathway, which regulate cell growth, proliferation, and apoptosis.[16][19]

-

-

Tubulin Polymerization: Disruption of microtubule dynamics is a proven anticancer strategy. Some imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][15][16]

-

DNA-Interacting Agents: The planar structure of the imidazole ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[12]

-

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins.[1][13][14][19]

Experimental Workflow for Anticancer Activity Validation

A tiered screening approach is recommended to elucidate the anticancer potential of 1-(2,5-Dichlorophenyl)-1H-imidazole.

Step 1: In Vitro Cytotoxicity Screening

-

Objective: To assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Use a diverse panel of cancer cell lines (e.g., breast, lung, colon, ovarian).[20]

-

Perform a cell viability assay (e.g., MTT or AlamarBlue assay) after treating the cells with a range of concentrations of the compound for 48-72 hours.[18]

-

Determine the IC50 value for each cell line.

-

Include a non-cancerous cell line to assess selectivity.

-

Step 2: Mechanistic Assays

-

Objective: To investigate the underlying mechanism of anticancer activity.

-

Methodology (select based on initial findings):

-

Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells and identify any cell cycle arrest.

-

Apoptosis Assay: Use techniques like Annexin V/PI staining or caspase activity assays to quantify the induction of apoptosis.

-

Kinase Inhibition Assays: Screen the compound against a panel of recombinant kinases to identify specific targets.

-

Tubulin Polymerization Assay: Use an in vitro assay to measure the effect of the compound on tubulin polymerization.

-

Western Blot Analysis: Analyze the expression levels of key proteins in relevant signaling pathways (e.g., AKT, ERK, caspases).[19]

-

Data Presentation:

| Cell Line | IC50 (µM) of 1-(2,5-Dichlorophenyl)-1H-imidazole |

| Breast Cancer (e.g., MCF-7) | Experimental Value |

| Lung Cancer (e.g., A549) | Experimental Value |

| Colon Cancer (e.g., HCT116) | Experimental Value |

| Non-cancerous (e.g., MCF-10A) | Experimental Value |

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Imidazole derivatives have demonstrated significant anti-inflammatory properties, often with a reduced side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10][12][21][22]

Primary Targets: Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many anti-inflammatory imidazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][21][23] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][22]

Mechanism of Action: 1-(2,5-Dichlorophenyl)-1H-imidazole is predicted to bind to the active site of COX enzymes, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Other potential anti-inflammatory mechanisms for imidazole derivatives include the inhibition of p38 MAP kinase and the modulation of the NF-κB signaling pathway.[23][24]

Experimental Workflow for Anti-inflammatory Activity Validation

Step 1: In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.

-

Methodology:

-

Use a commercially available COX inhibitor screening assay kit.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2.

-

Step 2: In Vitro Anti-inflammatory Assays in Cell-based Models

-

Objective: To assess the anti-inflammatory effects in a cellular context.

-

Methodology:

-

Use a cell line such as RAW 264.7 macrophages.

-

Induce an inflammatory response using lipopolysaccharide (LPS).

-

Treat the cells with the test compound.

-

Measure the production of inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or Griess assay.

-

Step 3: In Vivo Models of Inflammation

-

Objective: To evaluate the anti-inflammatory efficacy in a living organism.

-

Methodology:

-

Use a standard animal model of inflammation, such as the carrageenan-induced paw edema model in rats.

-

Administer the test compound orally or intraperitoneally prior to inducing inflammation.

-

Measure the reduction in paw edema over time compared to a vehicle control group.

-

Include a known NSAID (e.g., diclofenac) as a positive control.[21]

-

Data Presentation:

| Parameter | 1-(2,5-Dichlorophenyl)-1H-imidazole | Positive Control (e.g., Diclofenac) |

| COX-1 IC50 (µM) | Experimental Value | Known Value |

| COX-2 IC50 (µM) | Experimental Value | Known Value |

| COX-2 Selectivity Index | Calculated Value | Known Value |

| Inhibition of Paw Edema (%) | Experimental Value | Known Value |

Conclusion and Future Directions

Based on a thorough analysis of the existing literature on imidazole derivatives, 1-(2,5-Dichlorophenyl)-1H-imidazole emerges as a compound with significant therapeutic potential across multiple disease areas. The evidence strongly suggests that its primary mechanisms of action are likely to be the inhibition of fungal CYP51, the modulation of key cancer-related pathways, and the inhibition of COX enzymes.

The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive evaluation of this promising molecule. Further investigation into its pharmacokinetic and toxicological properties will be crucial for its progression as a clinical candidate. The versatility of the imidazole scaffold also offers opportunities for further chemical modifications to optimize potency, selectivity, and safety. The exploration of 1-(2,5-Dichlorophenyl)-1H-imidazole and its analogs represents a promising avenue for the discovery of novel and effective therapies for a range of challenging diseases.

References

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Controlled Release, 172(1), 1-24. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFym--Id5vpeMF4YsGqfhUSFFRY15fVvWf1hXt243MUJI6VqYg1uKSjp0O_8DGQJ2hPielAHPs690qcDDNOf5qBcead2n8jVnenAtZJzI0JXPqrV536hxDExRiiRjVjabzflnDtX9o=]

- Sharma, A., Kumar, V., & Sharma, P. C. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Drug Targets, 23(10), 949-966. [https://vertexaisearch.cloud.google.

- Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdSvABXKMNVxkZL2KFU-LZ1pzzg9AA73ykBdxIbwDctpycK5l9s04BIy0wTTMI3-wjFZjzSfIEO1MYYRCYscrvhdvQPi_xPAfurrN8QPno3UjNHaUZO8ZNQlt5l3zuzxeKkDmxIeIO5SSPwPrpjCEd_nkCRAyuLQEEHzSjXRz59euwl_vFZfPS2EIwmn8peKOtXHJIcvwp-JVGQa_wO3yCC9QpsQcC3WHWhAMCwWGslVGo_sqGrw==]

- Kumar, A., & Singh, P. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBUdnwnkKbGuAsngH6vwwJ3zEVhqV8wSR1uvNdopFYqSQqbEmemtr-Jf1yzxFNh9nqgP4qX9FggSekcsyFsfWp4ZVSB1I-uobcz1QfbTqodpHeyqBmcYohQhcciioWD-vfjPLUtAWes6UKRuzaW9tKfASIxRL-rOR-NbihUCIE]

- Wang, Y., Chen, Y., & Li, R. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHivFIeW7ET_3LfAqMDqPaACWucXq1Gwk39mLJEBXmuK_zfq7gwjV1rsYQppSGFk2dD46T4ADqg6BFGugGf8P4tdxk34b7hcTZPWZbCiGsWordDE-p81NGLrYqp12kA6HXkgeVmu7W2skyg8kRejorZgqYjqSlI5y7vYns=]

- BOC Sciences. (n.d.). CAS 27523-06-4 (1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol). [https://vertexaisearch.cloud.google.

- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3565–3586. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTQY0KRmNIHVkzZ1jUA7WvmmbhCbJdccsPo0WhQpOqaDpetm6nRABVh9cfUVyi0U9Wh-Dndpxru3YbdtQZHlXZG-uLlFBWCDsEUk7guVEWm7nrKMSkXhIWxYddhQvodtfPLALXaSCOKu-ySj5k-WVB6SaqMfCbIUe-RgsfHCFDGjtxKTj9_pvGJs4fDZrY0rGIPm_7BMHUO9mDj5q1rrCiCtf9TOBAb3_82t1Ofk_oFWcjH0Tzeaj6-MFJNWMJDQ==]

- Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmRBl4Feixwp3ZLUNKj1YCNruSXJjxI4BTf_pysR4NMfD0E6i8rRE2C-FU4Xy-_KuLXFrWbF2Y6OL2OKlXb3SjcBD9IClLs-VwNuWJ_ZIXAA-zuw8v6bYPZHdJmDW9WdfNs2K9dB5hO2-7qM0=]

- BOC Sciences. (n.d.). CAS 27523-06-4 (1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENTeVJyD2vbP1Z1et5E8OHq7NffbU-xfvUu_qEU1ddA4fsykATSHIanD59v7qaW0KwU57M8PMkws1ZR9T-nyiTy0ONB86ck5N9uHamyt-4-GgUCmv0z_H9Vl-Hk3DUAyzH6G8yp4FqZNHornU-umtl-xAbQ5P3JkDDcwFLVNbp9fnApvB0cw1_-rttkLoUmgzICbwjOCADhxDfC4dlq7kekTs=]

- Goker, E., et al. (2022). Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways. Molecular Biology Reports, 49(5), 3735-3745. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhBB1zNTxCpiAlRpyTGwcKbyJaIR0zkhELuafaoCnqvxiGvLPPdacIMHqTk1Xx1tySEF88lf3QQU6aAjOLZ1K-upWh6-n9v7Z7lxpbwVc-1B6GZwiidcnws4P_dAW9W2V0kM=]

- Hubler, Z., et al. (2018). CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrY9Z1YertDi0DGW77YWPfruis-7Fp30MYslMaC1H4BuWXkkMa7s0QMy56Lmtyb_pPBks9x_Czj2BCznjCrInWH9D5JRPFXYzWNdoXKlEkiJumaAWv08qPIvfoU6HZlbqwWEWbRY9oDHPvcyNObYCHQeU854hNYKrWOVsD4z5RtJWt6nCydeLoBrt1p9dYKqZRsyH8Adi1L7EM7xU35NUCbU0FGlA0oSrskxnm4zTWhv1W-PDbAaaxGPYTvDYh89eme-M=]

- Pop, R., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals, 19(1), 1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFtCF12K5TCmwUwhCrSz0fqcLtW86bC00uhkqZucys9eK7KxjPpjp6kbLIwZr_N555kRfb1bfSN32HEGwoSECKyqAksEEZ1OpI1gx2C7rLCBJ0zeYBkt-COiFHw8gYSU140M9PaogJr0HqPGs=]

- Goker, E., et al. (2022). Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways. Molecular Biology Reports, 49(5), 3735-3745. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhBB1zNTxCpiAlRpyTGwcKbyJaIR0zkhELuafaoCnqvxiGvLPPdacIMHqTk1Xx1tySEF88lf3QQU6aAjOLZ1K-upWh6-n9v7Z7lxpbwVc-1B6GZwiidcnws4P_dAW9W2V0kM=]

- Al-Suhaimi, E. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18763-18774. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyY_GutPbFOqRwoP0EcTRr48FJK32FEGXUuohSGuuTFTUQju95dvQ2XoUeMm_E9heTmFzjfKw1nD7tICwGxlDmS6zkqxucwlu9aldl53mVZMw2ft2GGkX2oBAaXkP_wdpVjCs0C1In7DF4w==]

- Lepesheva, G. I., & Waterman, M. R. (2014). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpOQkWvJ9XjPlT5IsPNveFnAXlEfvE0KFykFwcxxKl2S-shD_ejiB4ngcXExBcEpAToW9EOY1wH6gGmzUB87joUEy2030X0zojgttFyEf8eYUzztjTZALj0-odhWFzA00R-4YrcWoOwYoBTYQkj7ni1pYZWMg0r1t3TJCGD5GsnO9MBvxbJRT24FFzWtePKms5i1Zaw7WGq1LJo9Fgqtr6O1W78kdwMGqwXLfiREdz6_npxR232u7HqB29Pw==]

- Sharma, A., Kumar, V., & Sharma, P. C. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1), 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYmar4fSQXXEikiUOkZKQr46MIbW6nBAgF6OoZAPfIzxfWBskcWHRZHtjjqHHveGqBOWgq93rJSoFdRR-IdeOe1-TPNS-5aGdkLcopT1TqQ7vvEhcir06ciZYDFToSYi6ZsUVD059heh4-hpHU]

- Royalchem. (2024). Key Chemical Intermediates: Understanding 1-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS 24155-42-8). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKEL0GlgCqDbdrXns_PEG-cg8LTpE3gOp4VZCkqMwupKHwoLtenfPgXVyNEZqe2VPVWUkS3ibf75JqW8K0eY0AR3Rq80bmj-vv6ym3IGXwcJfQqE5qxN5W182HBQKa5fKh_lVKCsAlJ7U1eYw1ra9uua6AA1TZTneitMLirDNS2_MicZipusk20oVdp_PkLWNAqnAIFWfg6AJysy_4bykA9-u0-eaYtZFSoSp3Eqzt2-9wleUuhHJU2WYHuDrpJpNArI0grNN7R3ZwGW_wzJBXaRgITUf0-2TKUY-5wQ==]

- Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles. The Journal of investigative dermatology, 73(5 Pt 2), 443-448. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjYrZ8YVx_h1Tj777dNPGLCZivFq0y5uzZEBCGjsfaT8DGRx6UXRKBi79vWmXV-YA_N9SxIzc3-aFMyyhkQkIawLDkLwRQD3B9UkD1CSjJ2zwRb-9qMM1LuBJ6JYcx3HAS5A==]

- Ali, I., Wani, W. A., & Saleem, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZUcs-9Gt-VgJWUgjEWR_3az-G2Zalutszu5J-ltRjFejAczDSp4EtLic1JayAxHazRKMlWgJswsK90Ml-P9wg7awpsESLSb_ElVjIlvPZSA_JXeXyQBk7neWVu5qpmkA-ENLK8kyUYqlxDxMbni0GlkCqI2EQBCcDomTqtvNygXIAQ17yq1Wqca80ftnzILrogQb66WWmj5BHh478YVpIXc8Vo6AmdGmkLG2Harpn3HP]

- Ali, I., Wani, W. A., & Saleem, K. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(11), 1297-1325. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0rNqjtKItbQFT8PbQELgaWqCfzqn6jWnSnD3HuEe9a6iSuCW65RrV8LcU7A7ZM1jWi1mO9tjwxB0BNQzXD4lN--kubec7VuvSrSgOKZn2jHnIBY3n1yfbh_qYOXSOTAG5XaoFtiFB9PAicw==]

- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 6(3), 320-325. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPQ9_G5uRDEMxlENPZUjftQsbgVMljg3tw4sPeeHxqFmQfkBRlX33BEJ5OFTHelVeJsHKu7Obk9dtmCeaUTwT_A-hsMb5XkW9HawgnTJ6MxaLzVDOmdEIZdpyXqbF7xN01c78dZeyFU9PyVT-kvulrhPrn26t1O--Uo60vweK2Y3IcJwTYIPNerdpXvrAywtfMT1SsBKp4w107QDf8TQLzV7Dq3pklE6oIVtTGDaIQgi6ZBAwgyFdvQa95-mnYxIXaQUu9OF1ws18XbbK0EHY0PZa9lwZlVwazXpdnEOV4gaybx_zS9E=]

- Banti, C. N., & Hadjikakou, S. K. (2014). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Journal of medicinal chemistry, 57(21), 8948-8959. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnUAaZqo5M2hQuWP7GzmSKN5_R9JrG_DE5efmyWLvkJBNB2F62aXO-FPhjhIR5JmPjxFncJLXMDbyExg-NfUd1QiVxL7pfSwDtVrQMDM0sWWP0Cw_767yBrI6k8BBsJGmMHJ-QxLsbRmEK2w==]

- Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzC1DUCUuL07Hsj8snLiBymIERziZOCSsLfrCUtPuqk6_LppsMMbw9LYr66Xypxh5D65wSYz2gDbkTwwu6ccEZJJ0SPP6ZX75D_WNGYvyXaAM2Lri61TCSZTb4AccJ1a3pU9Sk3ggThItu6KJtOeuyO8anyIvgGmYFTIi5Hso2ZY7DKnCl0Ij9-6z-D5gAkIODbHyea4Qj3F7Xpy69tPUzUbUvflqB7TMJX2s=]

- Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEraZLHV4uykrhzYK3UW2R_a8j6IhR8YmThj1MaIWO_G9WHWQqXBgzomFdtfsUp7m7-4V0Av03rzvSM147rp3FTM9Txdfopl27LLvG1r_d1VXuEiC4ncAxnyfMPnQsP_EbIrNGD601nDn6AQXVtfbD0pB2eSjYyAg==]

- BenchChem. (2025). A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQFGR1oGuyKqY86JS7OpcmO0Iq-YT4awtk1IYJL4Q1yMJrULcP3fQWFSun0Sb1SPJ6xc-n5lpFqP8CFgcf51H8I-ClcYLWXgWydIR3-YRCSHiX17RgbWaNysB801u1OOccKOEKlUZjIsOqCHP5J7Qdimpa7wVZ7_iuQFmGJgkZ9vw0fMqxU56ASgEOpbh52vDOSyk2nriYTHmK36PvJi0=]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. royal-chem.com [royal-chem.com]

- 9. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. researchgate.net [researchgate.net]

- 14. ijsred.com [ijsred.com]

- 15. researchgate.net [researchgate.net]

- 16. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. dovepress.com [dovepress.com]

- 24. pubs.acs.org [pubs.acs.org]

Technical Monograph: In-Vitro Profiling of 1-(2,5-Dichlorophenyl)-1H-imidazole

Part 1: Executive Summary & Chemical Identity

This guide provides a rigorous framework for the in-vitro characterization of 1-(2,5-Dichlorophenyl)-1H-imidazole . While often overshadowed by its 2,4-dichlorophenyl regioisomer (the core of miconazole and econazole), the 2,5-isomer serves as a critical Structure-Activity Relationship (SAR) probe .

Researchers utilize this scaffold to:

-

Quantify Steric Impact: Assess how chlorine substitution at the 5-position affects binding affinity to the heme iron of Cytochrome P450 (CYP) enzymes compared to the 4-position.

-

Validate Antifungal Potency: Measure inhibition of Lanosterol 14

-demethylase (CYP51). -

Map Metabolic Stability: Determine if the 2,5-substitution pattern alters metabolic clearance rates in liver microsomes.

Physicochemical Profile (Pre-Assay Checklist)

Before initiating biological assays, the following parameters must be accounted for to prevent experimental artifacts (e.g., precipitation).

| Parameter | Value / Characteristic | Impact on Assay Design |

| Molecular Weight | ~213.06 g/mol | Calculation of molar concentrations. |

| LogP (Predicted) | 3.2 – 3.6 | High Lipophilicity. Requires DMSO/Methanol carriers. Risk of non-specific binding to plasticware. |

| Solubility | Low in water; High in DMSO | Max final DMSO concentration in cell assays must be <0.5% (v/v) to avoid solvent toxicity. |

| pKa | ~6.5 (Imidazole N3) | Ionization state is pH-dependent. Assays should be buffered at pH 7.4. |

Part 2: Mechanism of Action (The "Why")

The biological activity of 1-(2,5-Dichlorophenyl)-1H-imidazole is driven by the unhindered nitrogen atom (N3) on the imidazole ring. This nitrogen acts as a strong Lewis base, coordinating perpendicularly to the heme iron (

Scientific Rationale: This coordination displaces the native water molecule (the sixth ligand), locking the enzyme in a low-spin state and preventing substrate oxidation. This is a Type II Binding Interaction , characterized by a specific spectral shift.

Visualization: Molecular Mechanism

Figure 1: Mechanism of Action showing the critical N3-Heme coordination and the modulatory role of the dichlorophenyl ring.

Part 3: Experimental Protocols

Protocol A: Optical Difference Spectroscopy (Kd Determination)

Objective: Determine the binding affinity (

Expertise Insight: Unlike IC50 assays which depend on substrate choice, this assay measures direct physical binding.

Materials

-

Recombinant CYP450 isozymes (1 µM stock).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

-

Dual-beam UV-Vis Spectrophotometer (scanning 350–500 nm).

-

Quartz cuvettes (1 cm path length).

Workflow Diagram

Figure 2: Step-by-step workflow for Optical Difference Spectroscopy to determine binding affinity.

Step-by-Step Procedure

-

Baseline: Place 1 mL of diluted enzyme (0.5 µM final) in both reference and sample cuvettes. Record a baseline to ensure zero absorbance difference.

-

Titration:

-

Sample Cuvette: Add 1 µL of the test compound (in DMSO).

-

Reference Cuvette: Add 1 µL of pure DMSO (to correct for solvent effects).

-

-

Measurement: Mix by inversion (do not vortex vigorously to avoid protein denaturation). Scan from 350 to 500 nm.

-

Validation Criteria:

-

Type II Spectrum: You must observe a spectral trough between 390–410 nm and a peak between 425–435 nm. This confirms the imidazole nitrogen is coordinating the heme.[1]

-

If a peak appears at 450 nm, the sample is reduced and CO-bound (contamination); discard.

-

-

Calculation: Plot

vs. [Ligand]. Calculate

Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3 Adaptation)

Objective: Assess the functional outcome of CYP51 inhibition against Candida albicans or Aspergillus fumigatus.

Trustworthiness Check: Imidazoles are fungistatic, not fungicidal. The endpoint is significant reduction in growth, not total clearance.

-

Inoculum Prep: Adjust fungal suspension to

to -

Plate Setup: Use 96-well round-bottom plates.

-

Rows A-G: Serial 2-fold dilution of 1-(2,5-Dichlorophenyl)-1H-imidazole (Range: 64 µg/mL to 0.125 µg/mL).

-

Row H: Growth Control (No drug) and Sterile Control (No fungi).

-

-

Incubation:

-

Candida: 35°C for 24–48 hours.

-

Aspergillus:[2] 35°C for 48–72 hours.

-

-

Readout (MIC-50): Visual score. The MIC is the lowest concentration resulting in a 50% reduction in turbidity compared to the growth control (prominent decrease, not total clarity).

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Determine if the 2,5-dichloro substitution offers steric protection against oxidative metabolism compared to the 2,4-isomer.

-

Reaction Mix:

-

Test Compound: 1 µM (Low concentration ensures first-order kinetics).

-

Microsomes: 0.5 mg/mL (Human or Rat Liver Microsomes).

-

Buffer: 100 mM Phosphate, pH 7.4.

-

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

-

Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% Remaining) vs. Time. The slope

gives-

Interpretation: A long half-life (>60 mins) indicates the 2,5-dichloro ring effectively blocks metabolic attack sites.

-

Part 4: Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Precipitation in Assay | High LogP / Low Solubility | Reduce final concentration to <10 µM; Ensure DMSO < 1%. |

| No Spectral Shift (Protocol A) | Compound not binding Heme | The 2,5-dichloro group may be causing steric clash preventing N3 access. |

| High MIC (>64 µg/mL) | Poor cell penetration | The compound binds the enzyme (low |

| Rapid Metabolism ( | Labile Imidazole Ring | The imidazole ring itself is being oxidized. Consider N-alkylation to stabilize. |

Part 5: References

-

Zhang, W., et al. (2002).[3] "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition, 30(3), 314-318.[3]

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][3][4] Cytochrome P450: Structure, Mechanism, and Biochemistry.

-

Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

-

Vanden Bossche, H., et al. (1989). "P450 inhibitors of use in medical treatment: focus on mechanisms of action." Pharmacology & Therapeutics, 43(1), 117-139.

Sources

- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genesis and Evolution of Dichlorophenyl-Imidazole Compounds: A Technical Guide for Drug Development Professionals

Abstract

The dichlorophenyl-imidazole class of compounds represents a cornerstone in the history of antifungal drug discovery, fundamentally altering the therapeutic landscape for myriad fungal infections. This in-depth technical guide provides a comprehensive exploration of these pivotal molecules, from their initial discovery and historical development to their intricate mechanisms of action and broad therapeutic applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key experimental workflows. Through a detailed narrative, supplemented with quantitative data, signaling pathway diagrams, and step-by-step methodologies, this document aims to serve as an authoritative resource on the enduring legacy and ongoing relevance of dichlorophenyl-imidazole compounds in medicinal chemistry.

Introduction: The Dawn of a New Antifungal Era

Prior to the mid-20th century, the arsenal of antifungal agents was severely limited, with treatments often proving either ineffective or highly toxic. The discovery of the azole class of antifungals in the late 1960s marked a paradigm shift in the management of fungal diseases.[1] Among these, the dichlorophenyl-imidazole derivatives rapidly emerged as a dominant subclass, demonstrating a broad spectrum of activity and a favorable safety profile for topical applications. This guide delves into the core scientific principles and historical milestones that have defined this critical class of therapeutic agents.

A Historical Chronicle: From Benchtop to Bedside

The journey of dichlorophenyl-imidazole compounds from laboratory curiosities to frontline therapies is a testament to the ingenuity and perseverance of medicinal chemists. The late 1960s and early 1970s were a period of intense innovation, largely driven by researchers at Janssen Pharmaceutica in Belgium and Bayer AG in Germany.[1]

Key Milestones in the Development of Dichlorophenyl-Imidazole Antifungals:

| Compound | Year of Discovery/Introduction | Key Innovator | Significance |

| Clotrimazole | 1969 | Bayer AG | One of the first broad-spectrum imidazole antifungals. |

| Miconazole | 1969 | Janssen Pharmaceutica | A versatile agent for topical and intravenous use. |

| Econazole | 1974 | Janssen Pharmaceutica | A valuable addition to the topical antifungal armamentarium. |

| Ketoconazole | 1976 | Janssen Pharmaceutica | The first orally bioavailable imidazole antifungal, revolutionizing the treatment of systemic mycoses.[1] |

The development of ketoconazole, in particular, was a landmark achievement. For nearly a decade, it stood as the primary oral agent for treating systemic fungal infections, paving the way for the subsequent development of the triazole class of antifungals which offered improved safety profiles.[1]

The Core Chemistry: Synthesis of Dichlorophenyl-Imidazole Compounds

The synthesis of dichlorophenyl-imidazole compounds typically involves the formation of a crucial intermediate, which is then further functionalized. The dichlorophenyl moiety is a key structural feature, and its presence is vital for the antifungal activity of these molecules. The rationale behind this specific substitution pattern lies in its ability to favorably interact with the active site of the target enzyme, lanosterol 14α-demethylase.

General Synthetic Strategy

A common synthetic route involves the reaction of a substituted phenacyl halide with imidazole, followed by reduction of the ketone and subsequent etherification. This versatile approach allows for the introduction of various substituents to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Detailed Experimental Protocol: Synthesis of Miconazole

The following protocol provides a step-by-step methodology for the synthesis of miconazole, adapted from established literature procedures.[2][3]

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone in a suitable solvent such as acetonitrile.

-

Addition of Imidazole: Add an equimolar amount of imidazole to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted imidazole and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

-

Reduction: Dissolve the crude ketone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

-

Quenching and Extraction: After the reaction is complete (as monitored by TLC), carefully add water to quench the excess sodium borohydride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Step 2: Synthesis of Miconazole

-

Formation of Alkoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous dimethylformamide (DMF).

-

Addition of Alcohol: Slowly add a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous DMF to the sodium hydride suspension at 0°C.

-

Alkylation: After the evolution of hydrogen gas ceases, add 2,4-dichlorobenzyl chloride to the reaction mixture.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until completion. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to afford miconazole.

Mechanism of Action: Targeting the Fungal Cell Membrane

The primary mechanism of action for dichlorophenyl-imidazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

By inhibiting lanosterol 14α-demethylase, these compounds lead to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against lanosterol 14α-demethylase.

Materials:

-

Recombinant human or fungal lanosterol 14α-demethylase (CYP51)

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation cocktail and vials

-

HPLC system with a radiodetector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH-cytochrome P450 reductase, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant lanosterol 14α-demethylase to the reaction mixture and pre-incubate for a short period at 37°C.

-

Initiation of Reaction: Start the reaction by adding the substrate, lanosterol (often radiolabeled for detection), and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Extraction: Extract the sterols from the reaction mixture using an organic solvent such as ethyl acetate.

-

Analysis: Separate the substrate (lanosterol) from the product (demethylated lanosterol) using reverse-phase HPLC.

-

Quantification: Quantify the amount of radiolabeled product formed using a radiodetector or by collecting fractions and performing liquid scintillation counting.

-

IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Therapeutic Applications and Antifungal Spectrum

Dichlorophenyl-imidazole compounds exhibit a broad spectrum of activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and some molds.

Table of Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL):

| Compound | Candida albicans | Aspergillus fumigatus | Trichophyton rubrum |

| Clotrimazole | 0.125 - 16 | 0.5 - >128 | 0.03 - 1.0 |

| Miconazole | 0.06 - 16 | 0.25 - 8 | 0.125 - 4.0 |

| Econazole | 0.06 - 16 | 0.5 - 8 | 0.125 - 4.0 |

| Ketoconazole | 0.015 - 16 | 1 - >64 | 0.03 - 2.0 |

Note: MIC values can vary depending on the specific strain and testing methodology.[5][6][7][8][9][10][11][12][13]

These compounds are widely used in topical formulations (creams, lotions, shampoos) for the treatment of:

-

Dermatophytosis: Tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm).

-

Cutaneous and Mucocutaneous Candidiasis: Including vaginal yeast infections and oral thrush.

-

Pityriasis Versicolor.

-

Seborrheic Dermatitis (Ketoconazole shampoo).

Ketoconazole, due to its oral bioavailability, has been used for systemic fungal infections, although its use has been curtailed due to concerns about hepatotoxicity and drug-drug interactions.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.[14][15][16][17]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Antifungal agent stock solution

-

Yeast inoculum

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the yeast strain on an appropriate agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Antifungal Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of the microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized yeast inoculum to each well containing the antifungal dilution. This brings the final volume in each well to 200 µL.

-

Controls: Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or 90% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength using a microplate reader.

Structure-Activity Relationship (SAR): The Significance of the Dichlorophenyl Group

The dichlorophenyl moiety is not a random chemical decoration; its presence is the result of meticulous structure-activity relationship studies. Early research in azole antifungals demonstrated that lipophilic substituents on the phenyl ring were crucial for potent antifungal activity. The chlorine atoms at the 2 and 4 positions of the phenyl ring were found to provide an optimal balance of lipophilicity and steric bulk, enhancing the compound's affinity for the hydrophobic active site of lanosterol 14α-demethylase.[18] This specific substitution pattern also contributes to the metabolic stability of the molecule.

Conclusion and Future Perspectives

The discovery and development of dichlorophenyl-imidazole compounds represent a pivotal chapter in the fight against fungal infections. These agents not only provided effective treatments for a wide range of mycoses but also laid the groundwork for the development of subsequent generations of antifungal drugs. While newer agents, such as the triazoles, have largely superseded the systemic use of imidazoles due to improved safety profiles, the topical dichlorophenyl-imidazoles remain indispensable tools in clinical practice. The enduring legacy of these compounds underscores the power of rational drug design and the importance of understanding the intricate interplay between chemical structure and biological activity. Future research may focus on novel formulations to enhance delivery and reduce potential side effects, as well as the exploration of these versatile scaffolds for other therapeutic indications.

References

-

Cuevas-Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Sociedad Química de México, 48(2), 133-136. [Link]

-

Al-Bari, M. A. A., et al. (2022). Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations. ACS Omega, 7(15), 12876-12891. [Link]

-